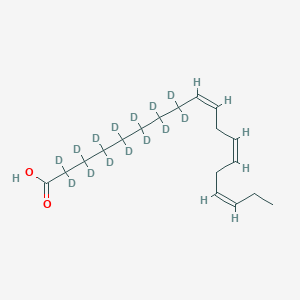
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 122 6-methylnaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to JWH 122 but differs in the position of the methyl group on the naphthyl ring. This compound has been identified in various herbal products and is known for its high affinity for cannabinoid receptors CB1 and CB2 .
Mechanism of Action
Target of Action
The primary targets of the JWH 122 6-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 6-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding event triggers a series of biochemical reactions within the cell, leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
JWH 122 6-methylnaphthyl isomer interacts with CB 1 and CB 2 receptors, displaying high affinities for both . The nature of these interactions is likely due to the compound’s structure, particularly the position of the methyl group on the naphthyl rings .
Cellular Effects
The effects of JWH 122 6-methylnaphthyl isomer on various types of cells and cellular processes are not fully characterized. Given its high affinity for CB 1 and CB 2 receptors, it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its high affinity for CB 1 and CB 2 receptors suggests that it may exert its effects at the molecular level through binding interactions with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 122 6-methylnaphthyl isomer involves the reaction of 6-methylnaphthalene with 1-pentyl-1H-indole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of JWH 122 6-methylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 122 6-methylnaphthyl isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
Chemistry: JWH 122 6-methylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their associated signaling pathways .
Medicine: Although not approved for medical use, JWH 122 6-methylnaphthyl isomer is used in preclinical studies to investigate potential therapeutic applications of synthetic cannabinoids .
Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products .
Comparison with Similar Compounds
JWH 122: The parent compound with the methyl group at the 4-position.
JWH 210: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 081: A related compound with a different substitution pattern on the naphthyl ring.
Uniqueness: JWH 122 6-methylnaphthyl isomer is unique due to the position of the methyl group on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This positional isomerism can lead to differences in pharmacological and toxicological properties compared to other similar compounds .
Properties
IUPAC Name |
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBPEQODUAQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017311 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-68-5 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
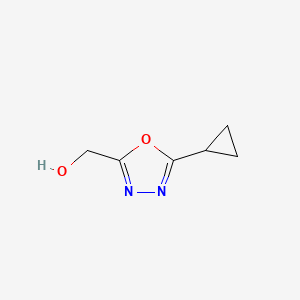
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/new.no-structure.jpg)
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
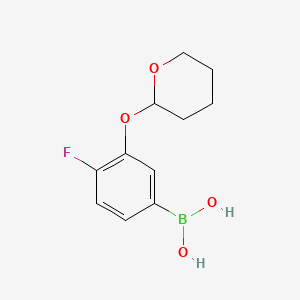
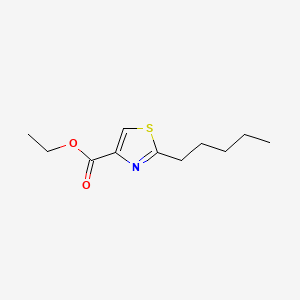
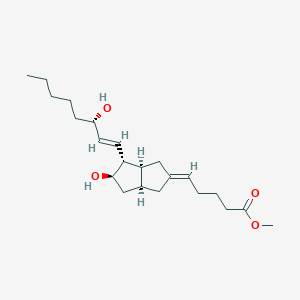


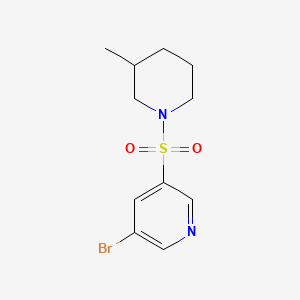
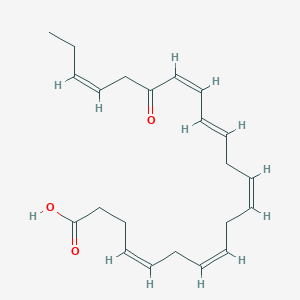
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

